molecular formula C11H19ClF2N2O B13722529 (R)-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride

(R)-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride

Cat. No.: B13722529
M. Wt: 268.73 g/mol
InChI Key: XLIXCTBCAYJTHX-SBSPUUFOSA-N
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Description

®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride typically involves multi-component reactions. One common method includes the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol to afford substituted piperidines . Another approach involves the use of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines, including piperidines, in good to excellent yields .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield. For example, the use of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow reaction provides various enantioenriched piperidines . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to the modulation of biological processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride is unique due to the presence of the difluoropiperidinyl group, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness can be leveraged in the design of novel pharmaceuticals with improved efficacy and selectivity.

Properties

Molecular Formula

C11H19ClF2N2O

Molecular Weight

268.73 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[(3R)-piperidin-3-yl]methanone;hydrochloride

InChI

InChI=1S/C11H18F2N2O.ClH/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9;/h9,14H,1-8H2;1H/t9-;/m1./s1

InChI Key

XLIXCTBCAYJTHX-SBSPUUFOSA-N

Isomeric SMILES

C1C[C@H](CNC1)C(=O)N2CCC(CC2)(F)F.Cl

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)(F)F.Cl

Origin of Product

United States

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